4-[(Phenylsulfanyl)methyl]benzaldehyde
Description
4-[(Phenylsulfanyl)methyl]benzaldehyde is a benzaldehyde derivative featuring a phenylsulfanylmethyl substituent at the para position. Its structure consists of an aldehyde functional group attached to a benzene ring, with a methylene-sulfanyl-phenyl moiety at the fourth carbon (Figure 1). This compound is primarily synthesized as an intermediate for further chemical modifications, such as hydrazine-carbothioamide derivatives, as demonstrated in recent synthetic studies .
Properties
Molecular Formula |
C14H12OS |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
4-(phenylsulfanylmethyl)benzaldehyde |
InChI |
InChI=1S/C14H12OS/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-10H,11H2 |
InChI Key |
JUBPQKIMHWZAKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C=O |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 4-[(Phenylsulfanyl)methyl]benzaldehyde and related compounds:
Pharmacological and Functional Insights
4-(Phenylsulfanyl)butan-2-one (4-PSB-2)
- Mechanism: Demonstrates neuroprotective effects in triple-transgenic Alzheimer’s disease (3xTg-AD) mice by enhancing synaptic plasticity (PSD-95 expression) and reducing TNF-α, COX-2, and iNOS in hippocampal neurons .
- Key Data :
SSC-2
- Application : Used in sequential site-selective reactions due to its porphyrin-imine-aldehyde structure, enabling precise molecular assembly on water surfaces .
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- Utility : Synthesized as a precursor for hydrazine-carbothioamide derivatives, which are explored for antimicrobial or anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

